Cas no 478081-04-8 (1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine)
![1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine structure](https://www.kuujia.com/scimg/cas/478081-04-8x500.png)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-[1-(4-methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
- Oprea1_746155
- 1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
- 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
-
- Inchi: 1S/C17H19N5OS/c1-12-3-5-13(6-4-12)22-16-14(11-18-22)15(19-17(20-16)24-2)21-7-9-23-10-8-21/h3-6,11H,7-10H2,1-2H3
- InChI Key: JHRGQKWWOLUGIX-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=C(C=NN2C2C=CC(C)=CC=2)C(=N1)N1CCOCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 414
- XLogP3: 3.1
- Topological Polar Surface Area: 81.4
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8N-682S-100MG |
1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine |
478081-04-8 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 8N-682S-1MG |
1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine |
478081-04-8 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 8N-682S-50MG |
1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine |
478081-04-8 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 8N-682S-10MG |
1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine |
478081-04-8 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Key Organics Ltd | 8N-682S-5MG |
1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine |
478081-04-8 | >90% | 5mg |
£35.00 | 2025-02-09 |
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine Related Literature
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Additional information on 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine
Introduction to 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 478081-04-8)
1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine, identified by its CAS number 478081-04-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that has been extensively studied for its potential in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.
The structural composition of 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine incorporates several key functional groups that contribute to its biological activity. The presence of a 4-methylphenyl group at the C1 position introduces a lipophilic aromatic ring, which can enhance membrane permeability and binding affinity to biological targets. The methylsulfanyl group at the C6 position adds a sulfur atom, which is known to participate in hydrogen bonding and metal coordination, further influencing the compound's interactions with proteins. Additionally, the morpholino group at the C4 position provides a nitrogen-rich environment that can stabilize positively charged species, making it an effective moiety in modulating enzyme activity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies indicate that the combination of these functional groups in 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine allows it to interact with a variety of biological targets, including protein kinases and transcription factors. These interactions are critical for modulating cellular signaling pathways, making the compound a promising candidate for therapeutic applications.
One of the most compelling aspects of this compound is its potential in oncology research. Pyrazolo[3,4-d]pyrimidine derivatives have been widely investigated for their ability to inhibit kinases involved in cancer cell proliferation and survival. For instance, studies have shown that analogs of this scaffold can selectively target tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase), which are overexpressed in many cancers. The methylsulfanyl group in particular has been found to enhance binding affinity by forming critical hydrogen bonds with key residues in the kinase active site.
In addition to oncology, 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine has shown promise in other therapeutic areas. Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting inflammatory cytokine production through modulation of signaling pathways such as NF-κB (nuclear factor kappa B). The morpholino group plays a crucial role in this context by stabilizing intermediate conformations of transcription factors involved in inflammation.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrazole derivatives and morpholine derivatives, followed by functional group transformations such as methylation and thioetherification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biological activity.
From a pharmacokinetic perspective, the structural features of 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine contribute to its potential for oral bioavailability. The lipophilic nature of the 4-methylphenyl group enhances passive diffusion across cell membranes, while the polar morpholino and methylsulfanyl groups improve solubility in aqueous environments. These properties are essential for achieving therapeutic levels in vivo without excessive metabolism or excretion.
Evaluation of the compound's toxicity profile is another critical aspect of its development. Preclinical studies have demonstrated that it exhibits low acute toxicity at relevant doses, with minimal hepatotoxicity or nephrotoxicity observed. However, long-term studies are necessary to fully assess its safety profile before human trials can be initiated.
The integration of machine learning models into drug discovery has accelerated the process of identifying promising candidates like 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine. These models can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation. Such computational approaches have significantly reduced the time and cost associated with hit identification and lead optimization.
In conclusion, 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 478081-04-8) represents a structurally intriguing molecule with multiple potential therapeutic applications. Its unique combination of functional groups makes it well-suited for interaction with biological targets involved in cancer and inflammation. Continued research into its synthesis, pharmacokinetics, and toxicology will further elucidate its potential as a lead compound for novel therapeutics.
478081-04-8 (1-(4-Methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine) Related Products
- 1181458-30-9(2-oxo-2-(piperazin-1-yl)-N-(propan-2-yl)acetamide hydrochloride)
- 73151-42-5((2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile)
- 2138012-11-8(1-(5-ethylpyridin-2-yl)methyl-1H-imidazol-2-amine)
- 1858242-37-1(Methoxytriethyleneoxyundecyltrimethoxysilane)
- 2138365-29-2(Thieno[3,2-c]pyridine-2-carboxylic acid, 7-(2-thienyl)-)
- 1171178-72-5(4-fluoro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide)
- 1702789-35-2(1-(2-bromo-4-fluorophenyl)-2-chloroethan-1-ol)
- 2649053-93-8(4-ethoxy-1-(2-isocyanatoethyl)-2-methylbenzene)
- 1674390-16-9((3-Bromo-1H-1,2,4-triazol-1-yl)methanol)
- 54472-61-6(2-(ethylamino)ethan-1-ol hydrochloride)




